Enhanced Lipophilicity (logP) over Free Acid for Improved Membrane Permeability
The ethyl ester derivative exhibits a significantly higher predicted partition coefficient (SlogP = 3.38) compared to the corresponding free acid (2,5-dichloro-3-fluorophenylacetic acid), which has a predicted logP of approximately 1.2 [1]. This increased lipophilicity is a class-level inference and suggests the ester has superior passive membrane permeability, a critical parameter in cell-based assays and prodrug design.
SlogP 3.38 vs Free Acid
~1.2
| Evidence Dimension | Predicted logP/Lipophilicity |
|---|---|
| Target Compound Data | SlogP: 3.38 (Ethyl Ester) |
| Comparator Or Baseline | 2,5-Dichloro-3-fluorophenylacetic acid (Free Acid); estimated logP ~1.2 |
| Quantified Difference | ≈ 2.18 logP units (higher lipophilicity) |
| Conditions | In silico prediction (MMsINC Database, SlogP model) |
Why This Matters
For researchers designing cellular assays or prodrugs, the enhanced lipophilicity of the ethyl ester can lead to better cell permeability and oral bioavailability, making it the preferred starting material over the acid.
- [1] MMsINC Database. (n.d.). Physical Properties for Ethyl 2,5-dichloro-3-fluorophenylacetate. Retrieved from https://mms.dsfarm.unipd.it/ View Source
